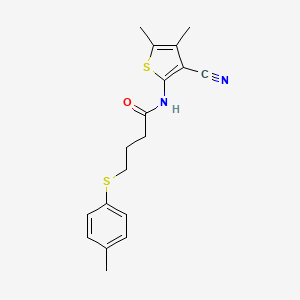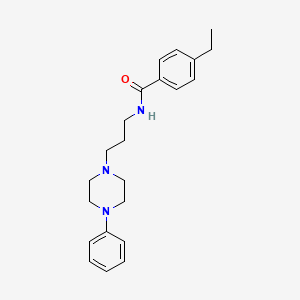
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a cyclobutyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a cyclobutyl group, and a carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the cyclobutyl group, and the carboxylic acid group. The pyrazole ring might participate in electrophilic substitution reactions, the cyclobutyl group in ring-opening reactions, and the carboxylic acid group in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group might make it acidic, and the aromatic pyrazole ring might contribute to its stability .
Scientific Research Applications
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been found to be useful in a variety of scientific research applications, including organic synthesis, the development of new drugs, and the production of polymers. In organic synthesis, this compound has been found to be an effective catalyst for the synthesis of various compounds, including amides, esters, and lactones. In the development of new drugs, this compound has been found to be an effective catalyst for the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In the production of polymers, this compound has been found to be an effective catalyst for the synthesis of various polymers, including polyurethanes and polyesters.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which is a type of acid that is capable of accepting an electron pair from a Lewis base. This ability allows this compound to act as a catalyst for various reactions, such as the synthesis of various compounds and the production of various polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have a variety of effects on the body, including anti-inflammatory and anti-oxidant effects. Additionally, this compound has been found to have an inhibitory effect on the enzyme fatty acid amide hydrolase, which is involved in the metabolism of fatty acids.
Advantages and Limitations for Lab Experiments
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is stable and can be stored for long periods of time. Third, it is a highly effective catalyst for a variety of reactions.
However, there are also some limitations to using this compound in laboratory experiments. First, it is a highly reactive molecule and can be easily destroyed by heat or light. Second, it is not very soluble in water, which can limit its use in certain experiments. Third, it is a strong acid and can be corrosive to certain materials.
Future Directions
Due to its ability to act as a catalyst for various reactions, 1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid has a variety of potential future applications. First, it could be used to develop new drugs and pharmaceuticals. Second, it could be used to synthesize new polymers and materials. Third, it could be used to develop new catalysts for a variety of reactions. Fourth, it could be used to develop new methods of organic synthesis. Finally, it could be used to develop new methods of chemical analysis.
Synthesis Methods
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be synthesized by a variety of methods, including the reaction of cyclobutylmethylmagnesium bromide with 5-methyl-1H-pyrazole-3-carboxylic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and yields this compound as the product. Other methods, such as the reaction of cyclobutylmethylmagnesium chloride with 5-methyl-1H-pyrazole-3-carboxylic acid, have also been reported, but these methods are less commonly used.
properties
IUPAC Name |
2-(cyclobutylmethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-9(10(13)14)12(11-7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLWDWSDFIQIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)
![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)

![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)
![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)